molecular formula C12H25Br2N B13544794 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

Cat. No.: B13544794
M. Wt: 343.14 g/mol
InChI Key: AOUBEBVYHABHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromopropyl group attached to the piperidine ring, along with a tert-butyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylpiperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biochemical processes. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)piperidine hydrobromide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    4-tert-Butylpiperidine: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.

    1-(3-Chloropropyl)-4-tert-butylpiperidine hydrobromide: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and selectivity in chemical reactions.

Uniqueness

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is unique due to the presence of both the bromopropyl and tert-butyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

Molecular Formula

C12H25Br2N

Molecular Weight

343.14 g/mol

IUPAC Name

1-(3-bromopropyl)-4-tert-butylpiperidine;hydrobromide

InChI

InChI=1S/C12H24BrN.BrH/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13;/h11H,4-10H2,1-3H3;1H

InChI Key

AOUBEBVYHABHHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)CCCBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.